molecular formula C15H19NO3 B1354535 ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate CAS No. 42191-83-3

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1354535
CAS No.: 42191-83-3
M. Wt: 261.32 g/mol
InChI Key: LIIZLWVDCMQADD-UHFFFAOYSA-N
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Description

3H-spiro[isobenzofuran-1,4’-piperidine] is a compound with the molecular formula C12H15NO . It’s important to note that the ethyl carboxylate group mentioned in your query was not found in the resources I accessed .


Molecular Structure Analysis

The InChI code for 3H-spiro[isobenzofuran-1,4’-piperidine] is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound 3H-spiro[isobenzofuran-1,4’-piperidine] is a pale yellow solid . It should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

Sigma Ligands Affinity and Selectivity

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been explored for its properties as sigma ligands. Research indicates that these compounds exhibit high affinity for sigma 2 binding sites, with selectivity influenced by the size and lipophilicity of the N-substituent. Studies have also examined the impact of substituents in the benzene ring on sigma 1 binding sites affinity, revealing that certain positions can enhance sigma 2 binding site affinity while maintaining low affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

The synthesis of various derivatives of this compound has been investigated for potential applications as central nervous system agents. Research in this area has focused on evaluating the antitetrabenazine activity, discovering that optimal activity is associated with compounds containing basic, sterically unhindered nitrogen. The exploration of different analogues has led to the identification of compounds with significant activity (Bauer et al., 1976; Klioze, Bauer, & Geyer, 1977; Martin et al., 1979, 1981).

Diuretic and Antihypertensive Properties

Studies have also been conducted on the diuretic and antihypertensive properties of N-sulfur derivatives of this compound. Certain derivatives have demonstrated species-specific diuretic and antihypertensive activity, highlighting their potential therapeutic applications (Klioze & Novick, 1978).

Neurokinin Receptor Antagonists

Further research into spiro-substituted piperidines has identified compounds with promising inhibitory activity against neurokinin receptors, particularly NK2 receptors. These studies have provided insights into the structural requirements for binding with NK2 receptors, leading to the identification of new lead compounds for novel NK2 receptor antagonists or dual antagonists (Kubota et al., 1998).

Radioiodinated Spiropiperidine Ligands

The synthesis and evaluation of radioiodinated spiro[isobenzofuran-1,4'-piperidine] ligands for potential use in imaging σ1 receptors have been reported. These studies indicate specific binding to σ1 receptors in vivo, suggesting their use in imaging and diagnostic applications (Chen et al., 2010).

Mechanism of Action

There is a study that discusses the use of 3H-spiro[isobenzofuran-1,4’-piperidine] based compounds as potent, selective, and orally bioavailable melanocortin subtype-4 receptor (MC4R) agonists .

Safety and Hazards

The compound 3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIZLWVDCMQADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441506
Record name Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42191-83-3
Record name Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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